molecular formula C8H7F2NO3 B2910932 1-(2,2-Difluoroethoxy)-2-nitrobenzene CAS No. 937602-86-3

1-(2,2-Difluoroethoxy)-2-nitrobenzene

Cat. No. B2910932
M. Wt: 203.145
InChI Key: MMBPOWLRKHSHPW-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-2-nitrobenzene, commonly known as DFN, is a chemical compound that has been widely used in scientific research. It is a nitroaromatic compound that is used as a building block in the synthesis of various organic compounds. DFN has gained significant attention due to its unique properties, making it a valuable tool in scientific research.

Scientific Research Applications

Photophysics and Photochemistry

The study of nitrobenzene, a related compound to 1-(2,2-Difluoroethoxy)-2-nitrobenzene, reveals complex photophysics and photochemistry. It involves understanding the main decay paths after UV absorption, including fluorescence and phosphorescence emission, triplet quantum yield, and photoisomerization mechanisms (A. Giussani & G. Worth, 2017).

Environmental Degradation

Nitrobenzene, similar in structure to 1-(2,2-Difluoroethoxy)-2-nitrobenzene, is a significant environmental pollutant. Research on its degradation using zerovalent iron (Fe0) in synthetic wastewater has provided insights into environmentally friendly methods for treating such pollutants (R. Mantha et al., 2001).

Synthesis of Complex Compounds

Research into the gold-catalyzed synthesis of azacyclic compounds through a redox/cycloaddition cascade on 1-alkynyl-2-nitrobenzenes, which are structurally related to 1-(2,2-Difluoroethoxy)-2-nitrobenzene, has been demonstrated. This synthesis process can produce complex azacyclic compounds stereoselectively (Appaso M Jadhav et al., 2011).

Electron Attachment Studies

Studies on nitrobenzene derivatives, including electron transmission spectroscopy and dissociative electron attachment spectroscopy, offer insights into the behavior of similar compounds like 1-(2,2-Difluoroethoxy)-2-nitrobenzene. These studies help understand the energies of electron attachment and the formation of negative ions (N. Asfandiarov et al., 2007).

Supramolecular Chemistry

Research into the luminescent zinc(II) complex demonstrates the selective inclusion of nitrobenzene in solution and vapor phase. This study provides a basis for understanding similar interactions and inclusion phenomena in related compounds (S. Das & P. K. Bharadwaj, 2006).

Biodegradation of Nitroarenes

Studies on nitrobenzene dioxygenase from Comamonas sp. strain JS765 provide insights into the biodegradation of nitroarenes. This research is vital for understanding the microbial degradation pathways of similar compounds like 1-(2,2-Difluoroethoxy)-2-nitrobenzene (R. Friemann et al., 2005).

properties

IUPAC Name

1-(2,2-difluoroethoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10)5-14-7-4-2-1-3-6(7)11(12)13/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBPOWLRKHSHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethoxy)-2-nitrobenzene

Synthesis routes and methods

Procedure details

In a microwave tube a mixture of 1-fluoro-2-nitrobenzene (100 mg, 0.7 mmol), potassium carbonate (193 mg, 1.4 mmol), and 2,2-difluoroethanol in N,N-dimethylformamide (2 ml) was heated in a microwave oven at 120° C. for 20 minutes. For the workup, the reactrion mixture was poured into water (5 ml). The precipitated product was filtered and the aqueous layer was extracted with ether. The combined organic layers were dried and evaporated to yield together with the precipitated material 130 mg (85%) of the 1-(2,2-difluoro-ethoxy)-2-nitro-benzene which was sufficiently pure to be engaged in the next step without further purification; (calculated) C8H7F2NO3 [203.15]; (found) [M+H]+=204.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
2
Citations
S Huang, Y Nie, J Yang, Z Zheng, J Cao… - Chinese Journal of …, 2020 - sioc-journal.cn
Both organofluorine and organosilicon compounds are one of the most important types of high-tech product in elementorganic chemistry, and have been received much attetions in the …
Number of citations: 2 sioc-journal.cn
黄帅帅, 聂一雪, 杨晶晶, 郑战江, 曹建, 徐征, 徐利文 - 有机化学, 2020 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: zzjiang78@hznu.edu.cn; liwenxu@hznu.edu.cn Received March 14, 2020; …
Number of citations: 4 sioc-journal.cn

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